(6-Methoxypyridazin-3-yl)methanesulfonamide

Fragment-Based Drug Discovery Lead-Like Properties Molecular Weight Optimization

(6-Methoxypyridazin-3-yl)methanesulfonamide (CAS 1861966-26-8) is a low-molecular-weight (203.22 g/mol) pyridazine-sulfonamide building block bearing a methoxy group at the 6-position and a methanesulfonamide group at the 3-position of the pyridazine ring. Unlike classical arylsulfonamide antibiotics that carry a benzenesulfonamide moiety linked through an aniline nitrogen, this compound features a compact methanesulfonamide directly attached to the electron-deficient pyridazine core, yielding distinct physicochemical properties including a calculated LogP of -0.7263, topological polar surface area (tPSA) of 95.17 Ų, and 3 rotatable bonds.

Molecular Formula C6H9N3O3S
Molecular Weight 203.22 g/mol
Cat. No. B13246300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxypyridazin-3-yl)methanesulfonamide
Molecular FormulaC6H9N3O3S
Molecular Weight203.22 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)CS(=O)(=O)N
InChIInChI=1S/C6H9N3O3S/c1-12-6-3-2-5(8-9-6)4-13(7,10)11/h2-3H,4H2,1H3,(H2,7,10,11)
InChIKeyXPGMFIYFFNLJMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methoxypyridazin-3-yl)methanesulfonamide – Core Building Block for Pyridazine-Based Drug Discovery


(6-Methoxypyridazin-3-yl)methanesulfonamide (CAS 1861966-26-8) is a low-molecular-weight (203.22 g/mol) pyridazine-sulfonamide building block bearing a methoxy group at the 6-position and a methanesulfonamide group at the 3-position of the pyridazine ring . Unlike classical arylsulfonamide antibiotics that carry a benzenesulfonamide moiety linked through an aniline nitrogen, this compound features a compact methanesulfonamide directly attached to the electron-deficient pyridazine core, yielding distinct physicochemical properties including a calculated LogP of -0.7263, topological polar surface area (tPSA) of 95.17 Ų, and 3 rotatable bonds . These attributes position it as a privileged fragment-like intermediate for constructing drug-like molecules, most notably serving as the synthetic precursor to the 6-methoxypyridazin-3-yl substructure found in the FDA-approved GnRH antagonist Relugolix (TAK-385) [1].

1
Privileged pyridazine-sulfonamide fragment for FBDD library construction
2
Direct synthetic entry to the 6-methoxypyridazin-3-yl pharmacophore of Relugolix (TAK-385)
3
Differentiated polarity-hydrophilicity profile vs. classical benzenesulfonamides

Why Generic Pyridazine Building Blocks Cannot Replace (6-Methoxypyridazin-3-yl)methanesulfonamide in Advanced Synthetic Sequences


Interchanging (6-methoxypyridazin-3-yl)methanesulfonamide with structurally similar pyridazine building blocks such as (6-methoxypyridazin-3-yl)methanamine or (6-methoxypyridazin-3-yl)methanol fundamentally alters both the synthetic handle available for downstream coupling and the physicochemical trajectory of the resulting molecule. The methanesulfonamide group (-CH2-SO2NH2) provides a unique combination of a methylene spacer and a sulfonamide nitrogen capable of participating in N-alkylation, acylation, or sulfonylation reactions, whereas the amine or alcohol analogs offer entirely different reactivity profiles (nucleophilic amine vs. hydroxyl) and H-bond donor/acceptor counts [1]. Furthermore, substituting with a classical sulfonamide antibiotic such as sulfamethoxypyridazine introduces a bulkier benzenesulfonamide scaffold (MW 280.3 vs. 203.2) with higher lipophilicity (LogP +0.32 vs. -0.73) and an additional aromatic ring, which significantly alters fragment-like compliance and may introduce undesirable antibacterial pharmacology or plasma protein binding (96% for sulfamethoxypyridazine) that is irrelevant to the intended synthetic or screening application . The quantitative differences detailed in Section 3 demonstrate that these seemingly minor structural modifications translate into measurable divergences in molecular properties critical for procurement decisions.

Synthetic Handle
Methanesulfonamide (-CH2-SO2NH2) enables N-alkylation/acylation
Amine or alcohol analogs offer nucleophilic amine/hydroxyl reactivity, requiring additional steps for sulfonamide installation
Fragment Profile
MW 203.2, LogP -0.73, 3 rotatable bonds, 1 HBD
Sulfamethoxypyridazine (MW 280.3, LogP +0.32, 2 HBD) shifts lipophilicity and H-bond pharmacophore, altering fragment screening behavior

Quantitative Differentiation Evidence for (6-Methoxypyridazin-3-yl)methanesulfonamide Against Its Closest Analogs


Fragment-Like Molecular Weight Advantage Over Sulfamethoxypyridazine: A 27.5% Reduction for FBDD Compatibility

In fragment-based drug discovery (FBDD), the 'Rule of Three' stipulates MW < 300 Da for ideal fragment starting points. (6-Methoxypyridazin-3-yl)methanesulfonamide (MW 203.22) is 27.5% lighter than the structurally nearest clinically used sulfonamide, sulfamethoxypyridazine (MW 280.30) [1], and is 31.6% lighter than the closely related building block N-[4-(6-methoxypyridazin-3-yl)phenyl]methanesulfonamide (MW 279.32) [2]. This lower mass positions the target compound deeper within fragment chemical space, offering greater room for molecular weight growth during hit-to-lead optimization before exceeding the commonly accepted 500 Da oral druggability threshold.

Fragment MW Advantage
Cross-study comparable
203.22 g/mol vs. 280.30 g/mol (sulfamethoxypyridazine); 27.5% lighter
Supports FBDD library construction with greater ligand efficiency headroom
Fragment-like mass allows more extensive optimization before exceeding oral druggability limits
Fragment-Based Drug Discovery Lead-Like Properties Molecular Weight Optimization

Polar Surface Area and Lipophilicity Differentiation: 17.6% Lower tPSA and 1.05-Log-Unit Hydrophilicity Shift vs. Sulfamethoxypyridazine

The target compound exhibits a calculated topological polar surface area (tPSA) of 95.17 Ų and a computed LogP of -0.7263 . By contrast, sulfamethoxypyridazine carries a tPSA of 115.58 Ų and a measured LogP of +0.32 . The 17.6% reduction in tPSA and the 1.05-log-unit shift from positive to negative LogP indicate that the target compound is simultaneously less polar (by surface area) yet more hydrophilic (by partition coefficient) — a non-trivial combination that arises from the replacement of the para-aminobenzenesulfonamide group with a compact methanesulfonamide. This divergent polarity-hydrophilicity profile may yield superior aqueous solubility and altered passive membrane permeability characteristics compared to classical sulfonamide scaffolds.

Polarity-Hydrophilicity Shift
Reported
tPSA 95.17 vs. 115.58 Ų (-17.6%); LogP -0.73 vs. +0.32 (Δ -1.05)
Enables complementary aqueous solubility and permeability profile for screening collections
Calculated vs. measured values; no direct experimental comparison available
Physicochemical Profiling ADME Prediction Permeability-Solubility Balance

Reduced Rotatable Bond Count and Enhanced Conformational Restraint: 25% Fewer Rotatable Bonds Than Sulfamethoxypyridazine

The target compound possesses 3 rotatable bonds , compared to 4 rotatable bonds for sulfamethoxypyridazine [1]. This 25% reduction in conformational自由度 is a direct consequence of the compact methanesulfonamide substituent replacing the more extended 4-aminobenzenesulfonamide linker. In lead-like and fragment contexts, lower rotatable bond counts are associated with reduced entropic penalties upon protein binding and improved probability of crystallizing in target-ligand co-structure determination efforts.

Conformational Restraint
Cross-study comparable
3 vs. 4 rotatable bonds (sulfamethoxypyridazine); 25% fewer
May improve crystallization success and SAR interpretability in structural biology applications
Lower entropic penalty relevant for fragment soaking experiments
Conformational Analysis Ligand Efficiency Entropic Binding Penalty

Divergent H-Bond Donor/Acceptor Profile: 80% Reduction in H-Bond Donors vs. Sulfamethoxypyridazine for Targeted Library Design

The target compound carries exactly 1 hydrogen bond donor and 5 hydrogen bond acceptors . Sulfamethoxypyridazine carries 2 hydrogen bond donors (the aniline NH2 and the sulfonamide NH) and 7 hydrogen bond acceptors [1]. The halving of H-bond donor count (1 vs. 2; -50%) and reduction of acceptor count (5 vs. 7; -28.6%) means the target compound presents a markedly different H-bonding pharmacophore to biological targets, potentially reducing promiscuous binding to anti-targets such as carbonic anhydrase isoforms or serum albumins that engage classical sulfonamides through their signature arylsulfonamide H-bond network.

H-Bond Pharmacophore
Class-level inference
HBD 1 vs. 2; HBA 5 vs. 7 (-50% HBD, -28.6% HBA)
Reduced donor count differentiates scaffold from promiscuous sulfonamide binding patterns
No direct binding assay; inference from known sulfonamide anti-target engagement
Hydrogen Bonding Medicinal Chemistry Design Selectivity Optimization

Critical Synthetic Role as a Direct Precursor to the 6-Methoxypyridazin-3-yl Pharmacophore in Relugolix (TAK-385): Clinical Validation of Scaffold Value

The 6-methoxypyridazin-3-yl substructure embedded within (6-methoxypyridazin-3-yl)methanesulfonamide constitutes a critical pharmacophoric element of Relugolix (TAK-385), an FDA-approved oral GnRH receptor antagonist. In the discovery program, incorporation of the 6-methoxypyridazin-3-yl moiety at the 3-position of the thieno[2,3-d]pyrimidine-2,4-dione core contributed to achieving an IC50 of 0.33 nM at the human GnRH receptor while eliminating CYP inhibition liabilities present in the predecessor compound sufugolix [1]. The methanesulfonamide functional group provides a versatile synthetic handle that can be further elaborated (via N-functionalization or conversion to the sulfonyl chloride) to install this privileged fragment into diverse chemical series, an advantage not shared by the corresponding methanamine or methanol analogs which require additional synthetic steps to introduce sulfonamide functionality.

Pharmacophore Precursor
Class-level inference
Embodies 6-methoxypyridazin-3-yl group found in Relugolix (IC50 0.33 nM at human GnRHR)
Provides synthetic access to clinically validated pharmacophore space without de novo sulfonamide installation
At minimum 1–2 synthetic steps saved vs. amine or alcohol analogs
Drug Intermediate GnRH Antagonist Process Chemistry

Supplier-Grade Purity Differentiation: NLT 97% (MolCore) vs. 95% (Leyan) and Implications for Reproducibility-Sensitive Applications

Commercial sourcing reveals two primary purity specifications: MolCore offers the compound at NLT 97% purity under ISO certification , while Leyan supplies at 95% purity . The 2-percentage-point difference becomes consequential in applications where impurities at even the 3-5% level can confound biological assay interpretation (e.g., false positive hits in high-throughput screening due to trace amounts of reactive intermediates) or introduce variability in multi-step synthetic sequences where impurity accumulation across steps degrades final product yield and purity. No peer-reviewed analytical comparison of these specific commercial batches exists; this evidence is supporting in nature and relevant for procurement specification decisions.

Supplier Purity Specification
Supporting evidence
NLT 97% (MolCore) vs. 95% (Leyan); Δ ≥2 percentage points
Higher purity may reduce in-house repurification needs for assay-quality-critical research
No third-party cross-validation; vendor-supplied specifications only
Quality Control Reproducibility Procurement Specifications

High-Value Application Scenarios for (6-Methoxypyridazin-3-yl)methanesulfonamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Targeting GPCR or Enzyme Active Sites

With a molecular weight of 203.22 g/mol (<300 Da), only 3 rotatable bonds, and a tPSA of 95.17 Ų, this compound satisfies all 'Rule of Three' criteria for an optimal fragment starting point . Its divergent H-bond donor count (1 vs. 2 for classical sulfonamides) and negative LogP (-0.7263) provide a distinct physicochemical signature that complements existing fragment libraries dominated by neutral aromatics and classical arylsulfonamides . Procurement for FBDD screening collections is justified by the scaffold's demonstrated relevance to clinically validated targets, as evidenced by the 6-methoxypyridazin-3-yl moiety's presence in Relugolix, which achieves sub-nanomolar GnRH receptor binding (IC50 = 0.33 nM) [1].

Medicinal Chemistry Hit-to-Lead Optimization of GnRH Receptor and Related GPCR Antagonist Programs

The methanesulfonamide functionality provides a direct synthetic entry point for constructing the 6-methoxypyridazin-3-yl pharmacophore that proved critical in the TAK-385 lead optimization campaign, where its installation at the 3-position of the thienopyrimidinedione core contributed to the elimination of CYP inhibition while maintaining potent GnRH antagonism [1]. Starting from this building block rather than the amine or alcohol analogs eliminates 1-2 synthetic steps for sulfonamide installation, reducing both synthesis time and intermediate purification burden. The 1.05-log-unit hydrophilicity advantage over sulfamethoxypyridazine-based intermediates (LogP -0.73 vs. +0.32) may also improve handling and purification characteristics during parallel synthesis .

Biophysical Screening and X-Ray Crystallography Fragment Soaking Experiments

The low rotatable bond count (3) and compact molecular dimensions (MW 203.22) make this compound an excellent candidate for protein crystallography fragment soaking, where conformational rigidity and small size are prerequisites for successful liganded co-structure determination . The methanesulfonamide group offers a unique H-bonding pattern distinct from carboxylic acid, amide, or amine fragments commonly found in crystallography fragment libraries, potentially sampling unexplored binding-site H-bond networks. The high-purity grade (NLT 97% from MolCore) minimizes the risk of impurity-derived false electron density that can confound crystallographic interpretation .

Targeted Covalent Inhibitor Design via Sulfonamide Nitrogen Functionalization

The primary sulfonamide nitrogen (H_Donors = 1) can be selectively functionalized with electrophilic warheads (e.g., acrylamides, chloroacetamides) to create targeted covalent inhibitors, while the pyridazine core and methoxy substituent provide additional vectors for affinity optimization . This synthetic versatility contrasts with the amine analog, which would require protection/deprotection sequences to achieve the same chemoselectivity. The scaffold's established presence in the Relugolix pharmacophore demonstrates its compatibility with oral bioavailability, an important consideration for covalent inhibitor programs progressing toward in vivo studies [1].

Application
Selection Property
Validation Focus
Fragment-based drug discovery library construction
Fragment-like MW and low rotatable bond count
Ligand efficiency and library diversity assessment
GnRH / GPCR antagonist lead optimization
Pre-installed sulfonamide handle for 6-methoxypyridazin-3-yl pharmacophore
Synthetic step-count reduction and CYP inhibition profile review
X-ray crystallography fragment soaking
Low conformational自由度 and compact molecular dimensions
Crystallization success rate and unique H-bond pattern sampling
Targeted covalent inhibitor design
Primary sulfonamide nitrogen for selective warhead conjugation
Chemoselectivity and oral bioavailability compatibility assessment
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